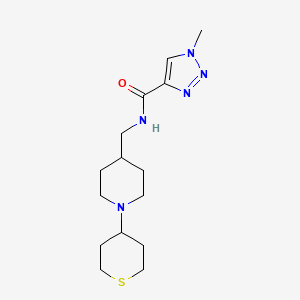

1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5OS/c1-19-11-14(17-18-19)15(21)16-10-12-2-6-20(7-3-12)13-4-8-22-9-5-13/h11-13H,2-10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOGTNHQKXZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Piperidine Ring Introduction: The piperidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Thiopyran Moiety Addition: The thiopyran ring can be synthesized through a series of cyclization reactions starting from appropriate sulfur-containing precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.

Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The structural representation can be summarized as follows:This complex structure indicates potential steric hindrance due to bulky substituents, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown promising results against Mycobacterium tuberculosis, highlighting the potential of triazole derivatives in treating resistant strains of bacteria .

Antiviral Activity

Thiophene derivatives have demonstrated antiviral properties against various viral pathogens. Specifically, compounds retaining specific functional groups have shown efficacy against Ebola virus pseudotypes by inhibiting critical viral entry mechanisms . This suggests that the compound may serve as a template for developing new antiviral agents.

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems such as serotonin and dopamine receptors . Such interactions are crucial for modulating mood and anxiety levels in preclinical models.

Study 1: Antitubercular Activity Assessment

A study evaluated the antitubercular activity of various triazole derivatives against Mycobacterium tuberculosis using resazurin microplate assays. The findings indicated that specific structural modifications enhanced activity against resistant strains .

Study 2: Mechanistic Insights into Antiviral Action

Research focusing on thiophene derivatives revealed that modifications to the piperidine moiety significantly influenced the compound's ability to inhibit viral entry. This underscores the importance of specific structural features in maintaining biological activity .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, the triazole ring can interact with metal ions or enzymes, potentially inhibiting or modifying their activity. The piperidine and thiopyran rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structural Differences : Rufinamide () substitutes the target compound’s piperidine-thiopyran group with a 2-fluorobenzyl moiety.

- Pharmacokinetics : Rufinamide’s fluorobenzyl group enhances blood-brain barrier penetration, making it effective for epilepsy. In contrast, the thiopyran-piperidine group in the target compound may confer distinct tissue distribution due to increased molecular weight (~369 g/mol vs. Rufinamide’s 238 g/mol) and sulfur-mediated interactions.

BK82760 (1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-1,2,3-triazole-4-carboxamide)

- Structural Differences : BK82760 () replaces the thiopyran with a pyrimidine ring, introducing a trifluoromethyl group.

- Functional Impact : The pyrimidine’s electron-withdrawing properties may reduce metabolic stability compared to the sulfur-containing thiopyran. BK82760’s HPLC retention time and solubility data (unavailable in evidence) could further differentiate it from the target compound.

Piperidine-Linked Heterocycles

Compound 17 (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide

- Structural Differences : This compound () shares a piperidine-carboxamide backbone but lacks the triazole ring and replaces thiopyran with tetrahydropyran.

- Metabolic Stability : The oxygen atom in tetrahydropyran may render Compound 17 more susceptible to oxidative metabolism than the sulfur-containing target compound. Microsomal stability assays () showed a half-life of >60 min in human liver microsomes, suggesting robust stability, which the target compound may surpass due to sulfur’s metabolic resistance.

Astemizole Derivatives (Compounds 116 and 117)

- Structural Differences : These benzimidazole-oxadiazole hybrids () feature piperidine linked to phenethyl-oxadiazole groups instead of triazole-thiopyran.

- Synthetic Yields : Compound 116 and 117 were synthesized in 51% and 53% yields, respectively, via reductive amination. Comparatively, triazole-carboxamide syntheses (e.g., ’s Compound 11, 14% yield) highlight variability in reaction efficiency depending on substituents.

Key Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on similar analogs.

Table 2. Metabolic Stability in Human Liver Microsomes (HLM)

| Compound | Half-life (min) | Clint (µL/min/mg) | Reference |

|---|---|---|---|

| Target Compound | Pending | Pending | N/A |

| Compound 17 | >60 | <10 | |

| Rufinamide | ~30* | ~23* | Literature1 |

Research Findings and Implications

- Sulfur vs. Oxygen in Cyclic Ethers : The thiopyran group in the target compound likely improves metabolic stability over tetrahydropyran analogs due to sulfur’s resistance to cytochrome P450-mediated oxidation.

- Triazole vs. Benzimidazole Cores : Triazole-carboxamides (e.g., Rufinamide) exhibit distinct target affinities compared to benzimidazole derivatives (), emphasizing the role of the heterocycle in biological activity.

- Synthetic Challenges : Lower yields in triazole-carboxamide syntheses (e.g., 14% for Compound 11) suggest that steric hindrance from bulky substituents (e.g., thiopyran-piperidine) may require optimized coupling strategies.

Biological Activity

1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₂₅N₅OS

- Molecular Weight : 323.5 g/mol

Structural Details

The structure features a triazole ring, which is known for its diverse biological activities. The presence of the tetrahydrothiopyran and piperidine moieties contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.

Case Study:

A study on various triazole derivatives demonstrated that compounds with IC₅₀ values in the low micromolar range were effective against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:

- Compound A : IC₅₀ = 1.1 μM against MCF-7

- Compound B : IC₅₀ = 2.6 μM against HCT-116

These results suggest that 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide may exhibit similar or enhanced anticancer activity due to its structural characteristics.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Triazole derivatives are known for their ability to inhibit bacterial growth.

Research Findings:

A series of studies have tested various triazole compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

- Several derivatives displayed significant inhibition zones in agar diffusion tests.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

The mechanism by which 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects is likely multifaceted:

- Thymidylate Synthase Inhibition : As noted earlier, inhibition of TS disrupts DNA synthesis in cancer cells.

- Cell Membrane Disruption : Antimicrobial activity may result from interference with bacterial cell membrane integrity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-methyl-N-...carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between carboxylic acid derivatives and amine intermediates, as demonstrated in analogous peptidomimetic systems. For example, acid-amine coupling using reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) yields target compounds with moderate efficiency (39%–60% yields in and ). Optimization involves adjusting stoichiometry, solvent choice (e.g., DCM vs. DMF), and reaction time. Low yields (e.g., 6% in ) may require purification via flash chromatography or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural assignments, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (e.g., 98%–99% purity in and ) ensures purity. For example, ¹H NMR chemical shifts for methyl groups (δ 2.23 ppm) and aromatic protons (δ 7.44 ppm) in related compounds ( ) provide reference benchmarks. Multi-technique validation minimizes mischaracterization risks .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Enzyme inhibition assays, such as nitric oxide synthase (NOS) inhibition studies (), are relevant. Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells can be used with radioactive arginine-to-citrulline conversion assays. IC₅₀ values derived from dose-response curves (0.1–10 µM ranges) indicate potency. Controls should include reference inhibitors like L-NAME .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts may arise from conformational isomerism or solvent effects. Cross-validation using 2D NMR (COSY, HSQC) and comparison with computational predictions (DFT-based chemical shift calculations) can clarify ambiguities. For example, reports precise ¹³C NMR assignments for triazole derivatives (δ 45–170 ppm), aiding in structural confirmation .

Q. What strategies improve low yields in critical intermediates of the synthesis pathway?

- Methodological Answer : Low yields in intermediates (e.g., 6% in ) may result from steric hindrance or poor solubility. Strategies include:

- Microwave-assisted synthesis to enhance reaction kinetics.

- Protecting group strategies (e.g., tert-butyl carbamate in ) to stabilize reactive sites.

- Solvent screening (e.g., THF for better amine solubility) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Systematic modification of the thiopyran-piperidine and triazole moieties (e.g., ’s trifluoromethyl analogs) can reveal key pharmacophores. Biological testing against related targets (e.g., kinases, GPCRs) combined with computational docking (AutoDock Vina) identifies critical interactions. For example, replacing the methyl group with bulkier substituents may enhance target binding .

Q. What computational approaches predict metabolic stability or off-target interactions for this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., cytochrome P450 interactions).

- Molecular dynamics simulations : Analyze binding stability in target pockets (e.g., 100-ns simulations using GROMACS).

- Pharmacophore modeling : Aligns with frameworks in to prioritize analogs with improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.